molecular formula C10H16F3N5O B3911695 N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No. B3911695
M. Wt: 279.26 g/mol
InChI Key: QTAUTRGGIVNZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine, commonly known as 'Metribuzin,' is a herbicide widely used in agriculture to control broadleaf weeds and grasses. It was first introduced in the market in the 1960s and has since been used extensively due to its effectiveness and low toxicity. Metribuzin belongs to the triazine family of herbicides and is a selective inhibitor of photosynthesis in plants.

Mechanism of Action

Metribuzin acts as a photosynthetic inhibitor in plants by inhibiting the electron transport chain in photosystem II. It binds to the D1 protein of photosystem II, which leads to the disruption of electron transfer, resulting in the generation of reactive oxygen species that damage the photosynthetic apparatus. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Metribuzin has been shown to have low toxicity in mammals, but it can cause skin and eye irritation upon contact. It is also toxic to aquatic organisms and can persist in soil and water systems for extended periods. Studies have shown that exposure to metribuzin can lead to decreased photosynthetic activity in plants, reduced plant growth, and yield loss.

Advantages and Limitations for Lab Experiments

Metribuzin is a widely used herbicide, and its availability makes it an ideal compound for research studies. Its low toxicity in mammals and its effectiveness in controlling weeds make it a useful tool for investigating the effects of herbicides on the environment. However, its persistence in soil and water systems can make it difficult to control in laboratory experiments.

Future Directions

There are several areas of research that can be explored in the future regarding metribuzin. One potential direction is to investigate the impact of metribuzin on non-target organisms, such as soil microorganisms and beneficial insects. Another direction is to study the degradation and metabolism of metribuzin in different soil and water systems to better understand its persistence in the environment. Finally, there is potential for the development of new herbicides that are more effective and less persistent than metribuzin.

Scientific Research Applications

Metribuzin has been extensively studied for its herbicidal properties and its effects on plants. It has been used in various scientific research studies to investigate the mechanism of action of herbicides and their impact on the environment. Metribuzin has also been used as a model compound to study the degradation and metabolism of herbicides in soil and water systems.

properties

IUPAC Name

2-N-butan-2-yl-4-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N5O/c1-4-6(2)15-8-16-7(14-3)17-9(18-8)19-5-10(11,12)13/h6H,4-5H2,1-3H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAUTRGGIVNZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NC)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.